N-tert-Butoxycarbonyl Acivicin

描述

N-tert-Butoxycarbonyl Acivicin is a derivative of Acivicin, a natural product produced by the bacterium Streptomyces sviceus. Acivicin is known for its diverse biological activities, including anti-cancer and anti-parasitic properties . This compound is a protected form of Acivicin, which allows it to be used in various synthetic and research applications.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of N-tert-Butoxycarbonyl Acivicin typically involves the protection of the amino group of Acivicin with a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting Acivicin with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a common strategy in the pharmaceutical industry to protect amino groups during multi-step synthesis .

化学反应分析

Types of Reactions

N-tert-Butoxycarbonyl Acivicin undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group to regenerate the free amino group.

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester bond in the Boc group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, p-toluenesulfonic acid, or deep eutectic solvents.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Deprotection: Acivicin.

Substitution: Various substituted derivatives of this compound.

Hydrolysis: Acivicin and tert-butanol.

科学研究应用

N-tert-Butoxycarbonyl Acivicin has several scientific research applications:

Chemistry: Used as a protected intermediate in the synthesis of complex molecules.

Biology: Studied for its interactions with enzymes and proteins.

Medicine: Investigated for its potential as a prodrug that can be activated in vivo.

Industry: Used in the development of new pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of N-tert-Butoxycarbonyl Acivicin involves the inhibition of glutamine-dependent amidotransferases. The Boc group protects the amino group, allowing the compound to be transported across cell membranes. Once inside the cell, the Boc group is removed, and Acivicin inhibits enzymes involved in purine and pyrimidine metabolism . This leads to a decrease in cellular nucleotide levels and inhibition of cell growth.

相似化合物的比较

N-tert-Butoxycarbonyl Acivicin is unique due to its Boc protection, which enhances its stability and allows for controlled activation. Similar compounds include:

Acivicin: The unprotected form with similar biological activities.

N-tert-Butoxycarbonyl Glutamine: Another Boc-protected amino acid derivative used in synthetic chemistry.

N-tert-Butoxycarbonyl Amino Acids: A broad class of compounds used in peptide synthesis.

This compound stands out due to its specific application in inhibiting glutamine-dependent enzymes and its potential use as a prodrug.

生物活性

N-tert-Butoxycarbonyl Acivicin is a derivative of the natural product Acivicin, which is produced by the bacterium Streptomyces sviceus. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antibiotic development. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and comparative studies with related compounds.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of glutamine-dependent amidotransferases. These enzymes are crucial for various metabolic pathways, including purine and pyrimidine synthesis. Specifically, this compound binds to the active site of these enzymes, preventing the conversion of glutamine to glutamate, which disrupts cellular processes dependent on glutamine metabolism.

Key Enzymes Targeted:

- CTP synthetase (CTPS)

- Carbamoyl phosphate synthetase

- XMP aminase

- γ-glutamyl transpeptidase

The addition of the N-tert-butoxycarbonyl (Boc) group enhances the compound's stability and allows it to cross cell membranes effectively. Once inside the cell, the Boc group is removed, activating Acivicin for enzyme inhibition .

Antitumor Activity

This compound has shown promising antitumor activity in various studies. Its ability to inhibit enzymes involved in nucleotide synthesis makes it a potential candidate for cancer therapy. For instance, studies have demonstrated that Acivicin can effectively inhibit tumor growth in vitro and in vivo by disrupting nucleotide metabolism essential for cancer cell proliferation .

Antimicrobial Properties

Acivicin has also been investigated for its antibiotic properties. It exhibits activity against certain bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves inhibiting bacterial enzymes that utilize glutamine, similar to its action in mammalian cells.

Efficacy Against Trypanosomiasis

In comparative studies with its analog 3-bromoacivicin, this compound displayed significant differences in potency against Trypanosoma brucei, the causative agent of African sleeping sickness. While both compounds inhibited CTPS, 3-bromoacivicin was found to be three times more potent than Acivicin with an IC50 value of 98 nM compared to Acivicin's 320 nM .

| Compound | IC50 (nM) | Antitrypanosomal Activity |

|---|---|---|

| This compound | 320 | Moderate |

| 3-Bromoacivicin | 98 | High |

Case Studies

- In Vitro Studies on Tumor Cells : Research demonstrated that this compound inhibited the growth of various tumor cell lines by disrupting nucleotide synthesis pathways. The compound showed selective toxicity towards cancer cells while sparing normal cells at lower concentrations .

- In Vivo Efficacy Against T. brucei : In animal models infected with T. brucei, treatment with this compound resulted in a significant reduction in parasitemia levels; however, complete eradication was not achieved, indicating a need for further optimization of dosing regimens and formulations .

属性

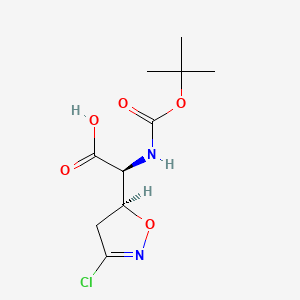

IUPAC Name |

(2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O5/c1-10(2,3)17-9(16)12-7(8(14)15)5-4-6(11)13-18-5/h5,7H,4H2,1-3H3,(H,12,16)(H,14,15)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXMLZZXASLDMQ-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC(=NO1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]([C@@H]1CC(=NO1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747241 | |

| Record name | (2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73684-59-0 | |

| Record name | (2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。